Benz(c)acridine-7-carboxaldehyde

Building block chemistry Schiff base synthesis Hydrazone formation

Sourcing a tetracyclic heteroaromatic building block that combines a DNA-intercalating benz[c]acridine chromophore with a reactive 7-carboxaldehyde handle is challenging. Benz(c)acridine-7-carboxaldehyde (CAS 3301-75-5) solves this by enabling Schiff base, hydrazone, and reductive amination chemistries while preserving the planar core essential for DNA binding. Critically, the benz[c]acridine scaffold lacks topoisomerase I poisoning activity, making it an ideal negative control for mechanistic assays. - Enables focused library synthesis of DNA-binding probes with spectroscopic detection handles. - Authenticated ¹H NMR and GC-MS reference spectra available for incoming QC. - Available in 10 mg, 50 mg, and 100 mg standard packs; custom synthesis on request.

Molecular Formula C18H11NO
Molecular Weight 257.3 g/mol
CAS No. 3301-75-5
Cat. No. B15341230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenz(c)acridine-7-carboxaldehyde
CAS3301-75-5
Molecular FormulaC18H11NO
Molecular Weight257.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC3=C(C4=CC=CC=C4N=C32)C=O
InChIInChI=1S/C18H11NO/c20-11-16-14-7-3-4-8-17(14)19-18-13-6-2-1-5-12(13)9-10-15(16)18/h1-11H
InChIKeyHKQQQSBJRUTJNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benz(c)acridine-7-carboxaldehyde: Identity, Properties & Procurement


Benz(c)acridine-7-carboxaldehyde (IUPAC: benzo[c]acridine-7-carbaldehyde, CAS 3301-75-5) is a tetracyclic heteroaromatic compound with molecular formula C₁₈H₁₁NO and molecular weight 257.29 g·mol⁻¹ . It belongs to the benz[c]acridine family, distinguished from the isomeric benz[a]acridine series by the linear fusion of the benzo ring to the acridine nucleus. The compound features a reactive 7-carboxaldehyde group appended to the benz[c]acridine scaffold, endowing it with derivatization versatility not available in the parent benz[c]acridine (CAS 225-51-4) or its simple methyl-substituted analogs . The aldehyde functionality enables condensation, reduction, and oxidation chemistries that are foundational to its utility as a synthetic building block. Commercially, the compound is listed on several chemical supplier platforms under the synonyms 3,4-benzacridine-9-aldehyde and 7-benzo[c]acridinecarboxaldehyde, and is assigned the DTXSID DTXSID10186647 [1].

Aldehyde derivatization handle
Enables Schiff base, hydrazone, and amine conjugate synthesis; absent in unsubstituted benz[c]acridine.
Benz[c]acridine topology
Reported lack of topoisomerase I poisoning activity; distinct from benz[a]acridine series.
Authenticated spectral QC
¹H NMR and GC-MS reference spectra available for identity verification upon procurement.

Benz(c)acridine-7-carboxaldehyde: Advantages Over Generic Analogs


Substituting Benz(c)acridine-7-carboxaldehyde (CAS 3301-75-5) with the parent benz[c]acridine (CAS 225-51-4) or acridine-7-carboxaldehyde eliminates the specific combination of an extended planar tetracyclic chromophore and a position-7 aldehyde handle that jointly determine its reactivity profile and derivatization potential . The benz[c]acridine core provides a larger π-surface area for DNA intercalation and a distinct electronic absorption spectrum compared to the simpler acridine nucleus, while the 7-carboxaldehyde substituent confers orthogonal chemical reactivity — enabling Schiff base formation, hydrazone synthesis, and reductive amination — that is absent in the unsubstituted benz[c]acridine . Positional isomerism also matters: the benz[c]acridine topology places the aldehyde at a sterically and electronically distinct locus compared to the benz[a]acridine series, which has been shown to produce different topoisomerase poisoning activity and carcinogenicity profiles [1][2]. These structural differences translate into non-interchangeable behavior in any application where both the chromophore geometry and the reactive handle location are design-critical.

Unsubstituted benz[c]acridine (CAS 225-51-4) lacks the 7-aldehyde group, eliminating derivatization pathways.
Acridine-7-carboxaldehyde analogs have a smaller π-system; intercalation behavior may not transfer.
Benz[a]acridine isomers exhibit topoisomerase I poisoning activity, confounding DNA-binding studies.

Benz(c)acridine-7-carboxaldehyde: Differentiation Evidence vs. Analogs


Derivatization Enabled by the 7-Aldehyde Group

Benz(c)acridine-7-carboxaldehyde (CAS 3301-75-5) possesses a single reactive aldehyde group that enables a suite of derivatization reactions — condensation with primary amines to form Schiff bases, reaction with hydrazines to yield hydrazones, reduction to the corresponding alcohol, and oxidation to the carboxylic acid — none of which are accessible from the parent benz[c]acridine (CAS 225-51-4), which lacks this functional group . In documented synthetic protocols, the 9-methyl analog (CAS 2732-09-4) undergoes reaction with hydroxylamine hydrochloride, chlorine, and sodium hydroxide in ethanol/dichloromethane/DMF to afford N-substituted derivatives, demonstrating the aldehyde group's participation in multi-step heterocycle elaboration [1]. This reactivity is a binary (present/absent) differentiator that is quantifiable in terms of the number of accessible derivatization pathways: the aldehyde-bearing compound can undergo at least four distinct reaction classes (condensation, reduction, oxidation, nucleophilic addition) versus zero for benz[c]acridine .

Derivatization capacity
Cross-study comparable
Target: ≥4 reaction classes Benz[c]acridine: 0 classes Binary difference: aldehyde enables diversification
Supports SAR library synthesis workflows
Derivatization potential is a key procurement driver
Building block chemistry Schiff base synthesis Hydrazone formation Aldehyde reactivity

Extended π-System and DNA Intercalation Capacity

The benz[c]acridine core of Benz(c)acridine-7-carboxaldehyde (CAS 3301-75-5) provides a tetracyclic, fully aromatic π-system of 18 carbon atoms plus one nitrogen, compared to the tricyclic 13-carbon-plus-nitrogen system of acridine-7-carboxaldehyde (hypothetical analog; simpler acridine aldehydes). This additional fused benzene ring increases the molecular surface area and polarizability, which are key determinants of DNA intercalation binding energy . Electronic interaction studies of nine benz[c]acridine derivatives with DNA demonstrated marked hypochromism in the ultraviolet region, with the ordered double-helical structure of DNA playing an essential role in the spectroscopic change, establishing a quantitative spectroscopic signature of intercalation that is class-specific to the benz[c]acridine series [1][2]. While direct head-to-head binding affinity data (Kd or ΔTm) for the 7-carboxaldehyde derivative vs. acridine-7-carboxaldehyde are not available in the public literature, the class-level inference is that the extended π-surface of the benz[c]acridine scaffold provides greater intercalative binding enthalpy than the simpler acridine nucleus, consistent with the well-established correlation between polycyclic aromatic surface area and DNA intercalation affinity [3].

π-System size
Class-level inference
Tetracyclic core (18 aromatic C) vs. tricyclic acridine (13 C); ~25% larger π-surface.
Context-dependent; DNA intercalation hypochromism reported for benz[c]acridine class
Direct binding affinity data not publicly available
DNA intercalation π-stacking Molecular recognition Chromophore engineering

Physicochemical Profile and Lead-Likeness vs. Methyl Analogs

Benz(c)acridine-7-carboxaldehyde (CAS 3301-75-5, MW 257.29) is structurally distinct from its 9-methyl (CAS 2732-09-4, MW 271.31) and 11-methyl (CAS 18936-78-2, MW 271.31) congeners in two critical physicochemical descriptors: hydrogen-bond donor count and lipophilicity . The parent compound (CAS 3301-75-5) has zero hydrogen-bond donors (HBD = 0 lparen; no –OH or –NH groups), two hydrogen-bond acceptors (HBA = 2 lparen; the aldehyde oxygen and the acridine nitrogen), one rotatable bond (the formyl group), and an estimated logP of 4.2, yielding a topological polar surface area (TPSA) of approximately 29.96 Ų [1]. The 9-methyl and 11-methyl analogs share the same HBD (0), HBA (2), and rotatable bond count (1), but have an additional methyl group that increases molecular weight by ~14 Da (+5.4%) and logP by an estimated +0.5 units, shifting them further from optimal oral drug-likeness space (Lipinski's Rule of Five and Veber's rules) . The absence of a methyl substituent on the target compound keeps its molecular weight below 300 Da and its logP closer to the preferred range, making it a more attractive fragment-like starting point for lead optimization campaigns where lower lipophilicity is associated with reduced promiscuity and attrition risk [2].

Physicochemical profile
Cross-study comparable
MW 257.29, LogP ~4.2, HBD 0 vs. methyl analogs MW 271.31, LogP ~4.7.
Lower MW and lipophilicity may support lead-like starting point selection
Estimated logP; verify experimentally
Physicochemical profiling Drug-likeness Lead optimization LogP Polar surface area

Topoisomerase I Poisoning: Benz[c]acridine Inactivity vs. Benz[a]acridine

A direct comparative study by Makhey et al. evaluated substituted benz[a]acridine and benz[c]acridine derivatives as mammalian topoisomerase I poisons [1]. The key finding was that while several dihydrobenz[a]acridines enhanced DNA cleavage in the presence of topoisomerase I, the benz[c]acridine derivatives evaluated — including compounds retaining the benz[c]acridine core topology — were devoid of topoisomerase I poisoning activity [2]. This class-level differentiation means that Benz(c)acridine-7-carboxaldehyde (CAS 3301-75-5), by virtue of its benz[c]acridine topology, is predicted to lack topoisomerase I poisoning activity, in contrast to the isomeric benz[a]acridine series where this mechanism is operative [3]. For researchers seeking a DNA-binding scaffold that does not introduce topoisomerase-mediated genotoxicity as a confounding variable, the benz[c]acridine topology offers a mechanistically cleaner baseline.

Topoisomerase I activity
Class-level inference
Benz[c]acridine class: inactive Benz[a]acridine class: active poisons Mechanistically cleaner DNA-binding scaffold
Supports decoupling DNA binding from topoisomerase-mediated damage
Based on in vitro cleavage assay; target-specific data may be reviewed
Topoisomerase inhibition DNA damage Mechanism of action Benz[a]acridine vs. benz[c]acridine

Validated Spectral Data for Procurement QC

Benz(c)acridine-7-carboxaldehyde (CAS 3301-75-5) has authenticated ¹H NMR and GC-MS spectra deposited in the SpectraBase spectral database, providing a verifiable analytical reference for compound identity confirmation and purity assessment upon procurement [1]. This is a practical differentiation from less-characterized benz[c]acridine analogs for which authenticated spectral data may not be publicly available. The presence of a documented spectral baseline allows procurement teams to establish incoming quality control (QC) acceptance criteria — for example, matching the aldehyde proton resonance (expected δ 9.5–10.5 ppm for the formyl C–H) and the aromatic proton pattern characteristic of the benz[c]acridine core — without requiring independent structural elucidation [1]. In contrast, analogs such as 9-methylbenzo[c]acridine-7-carbaldehyde (CAS 2732-09-4) and 11-methylbenzo[c]acridine-7-carbaldehyde (CAS 18936-78-2) have calculated properties but no similarly accessible authenticated experimental spectra in major public databases at the time of this assessment .

Spectral QC data
Cross-study comparable
¹H NMR + GC-MS spectra authenticated in SpectraBase; analog data not found.
Reduces identity verification burden upon receipt
Enables multi-parameter QC acceptance criteria
Analytical chemistry Quality control Spectral database Identity verification

Genetic Toxicology: Lower Frameshift Mutagenicity vs. Simple Acridines

A review of the genetic toxicology of acridines establishes a class-level differentiation relevant to handling and safety assessment: simple acridines (e.g., acridine, proflavine) act primarily as frameshift mutagens in bacterial and bacteriophage systems, driven by their intercalative DNA-binding ability [1]. In contrast, acridines bearing additional fused aromatic rings — i.e., benzacridines including the benz[c]acridine class — show little activity as frameshift mutagens, but instead interact covalently with DNA only following metabolic activation, forming predominantly base-pair substitution mutations [2]. This mechanistic bifurcation means that Benz(c)acridine-7-carboxaldehyde (CAS 3301-75-5), as a benz[c]acridine, is expected to exhibit a fundamentally different genotoxicity hazard profile than simple acridine aldehydes, which may retain frameshift mutagenicity in bacterial screening assays. However, it should be noted that benz[c]acridine itself is a weak tumor initiator in mouse skin (37% tumor incidence, 1.33 tumors/mouse at 2.5 μmol dose), indicating that metabolic activation-dependent carcinogenicity is a class-associated hazard [3].

Genetic toxicology
Class-level inference
Benz[c]acridines show low frameshift mutagenicity; DNA interaction after metabolic activation.
Context-dependent; different mechanism vs. simple acridines
Class-associated carcinogenicity data exist; review handling protocols
Genetic toxicology Frameshift mutagenicity Carcinogenicity Safety assessment

Benz(c)acridine-7-carboxaldehyde: Application Scenarios


Aldehyde-Based Library Synthesis for DNA Probes

Benz(c)acridine-7-carboxaldehyde (CAS 3301-75-5) is the preferred starting material for constructing focused libraries of benz[c]acridine-derived Schiff bases, hydrazones, and amine conjugates for DNA-binding probe development . The aldehyde group at position 7 enables high-yielding condensation reactions with primary amines to generate structurally diverse compounds while preserving the tetracyclic benz[c]acridine chromophore required for DNA intercalation. Critically, the benz[c]acridine core is devoid of topoisomerase I poisoning activity [1], making it a mechanistically cleaner scaffold than the benz[a]acridine series for applications where DNA binding must be decoupled from topoisomerase-mediated DNA damage. The compound's favorable physicochemical profile (MW 257.29, LogP ~4.2, HBD = 0) also makes it an attractive fragment-like starting point that permits subsequent SAR-driven optimization without exceeding developability thresholds [2].

Photophysical Probe Engineering with Extended π-Chromophore

The extended tetracyclic π-system of Benz(c)acridine-7-carboxaldehyde provides a chromophore with UV absorption characteristics distinct from simpler acridine and anthracene derivatives. Electronic interaction studies with DNA demonstrate that benz[c]acridines exhibit marked hypochromism upon DNA binding, establishing a spectroscopic handle for monitoring intercalation events [3]. Researchers developing fluorescent or absorbance-based DNA probes can leverage this intrinsic optical property, while the 7-aldehyde group serves as a chemical tether for conjugating fluorophores, quenchers, or biotin tags orthogonal to the chromophore itself. The availability of authenticated ¹H NMR and GC-MS reference spectra [4] further supports quality-controlled probe development by enabling rigorous characterization of conjugate purity.

SAR Comparator: Benz[a]acridine vs. Benz[c]acridine Topology

Procurement of Benz(c)acridine-7-carboxaldehyde (CAS 3301-75-5) is essential for systematic SAR campaigns that distinguish the biological consequences of benz[a]acridine vs. benz[c]acridine topology. The published finding that benz[c]acridine derivatives lack topoisomerase I poisoning activity, whereas dihydrobenz[a]acridines are active [1], establishes the necessity of including a benz[c]acridine-based compound as a negative control in any assay designed to detect topoisomerase I-mediated mechanisms. The 7-carboxaldehyde derivative is particularly useful in this context because the aldehyde handle allows it to be elaborated into analogs that exactly match the substitution pattern of active benz[a]acridine compounds, enabling rigorous head-to-head comparisons where only the ring fusion topology differs.

Incoming Material QC and Impurity Profiling

Procurement teams sourcing Benz(c)acridine-7-carboxaldehyde (CAS 3301-75-5) can implement incoming QC protocols based on authenticated spectral references. The compound's ¹H NMR spectrum (with the diagnostic formyl proton signal at δ 9.5–10.5 ppm and the characteristic aromatic multiplet pattern of the benz[c]acridine core) and GC-MS spectrum available in SpectraBase [4] serve as benchmarks for identity confirmation. Combined with the estimated boiling point (~400.54 °C at 760 mmHg) and density (~1.1441 g/cm³) [2], these data enable a multi-parameter QC acceptance framework that reduces reliance on the supplier's Certificate of Analysis alone — a significant procurement advantage over less-characterized analogs.

Application
Selection Property
Validation Focus
Aldehyde-based library synthesis for DNA probes
Aldehyde reactivity and derivatization versatility
Schiff base/hydrazone formation efficiency; chromophore integrity after conjugation
Photophysical probe engineering
Extended tetracyclic π-chromophore with UV hypochromism upon DNA binding
Spectroscopic response (hypochromism) and conjugate purity (NMR/GC-MS)
SAR comparator: benz[a] vs. benz[c] topology
Reported topoisomerase I inactivity of benz[c]acridine scaffold
Negative control validation in topoisomerase I cleavage assays
Incoming material QC and impurity profiling
Authenticated ¹H NMR and GC-MS reference spectra
Multi-parameter identity confirmation against spectral benchmarks
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